molecular formula C19H21BrN4O2 B2768318 3-{[1-(5-Bromopyridine-3-carbonyl)piperidin-4-yl]methoxy}-6-cyclopropylpyridazine CAS No. 2319725-31-8

3-{[1-(5-Bromopyridine-3-carbonyl)piperidin-4-yl]methoxy}-6-cyclopropylpyridazine

Cat. No.: B2768318
CAS No.: 2319725-31-8
M. Wt: 417.307
InChI Key: BRKPGUQCTSBZQF-UHFFFAOYSA-N
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Description

3-{[1-(5-Bromopyridine-3-carbonyl)piperidin-4-yl]methoxy}-6-cyclopropylpyridazine is a complex organic compound with potential applications in various scientific fields. This compound features a bromopyridine moiety, a piperidine ring, and a cyclopropylpyridazine group, making it a unique structure for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(5-Bromopyridine-3-carbonyl)piperidin-4-yl]methoxy}-6-cyclopropylpyridazine involves multiple steps, typically starting with the preparation of the bromopyridine and cyclopropylpyridazine intermediates. These intermediates are then coupled using a piperidine linker. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize the reaction conditions, reduce waste, and improve the overall efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-{[1-(5-Bromopyridine-3-carbonyl)piperidin-4-yl]methoxy}-6-cyclopropylpyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce new functional groups such as amines or ethers .

Scientific Research Applications

3-{[1-(5-Bromopyridine-3-carbonyl)piperidin-4-yl]methoxy}-6-cyclopropylpyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[1-(5-Bromopyridine-3-carbonyl)piperidin-4-yl]methoxy}-6-cyclopropylpyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

The uniqueness of 3-{[1-(5-Bromopyridine-3-carbonyl)piperidin-4-yl]methoxy}-6-cyclopropylpyridazine lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(5-bromopyridin-3-yl)-[4-[(6-cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN4O2/c20-16-9-15(10-21-11-16)19(25)24-7-5-13(6-8-24)12-26-18-4-3-17(22-23-18)14-1-2-14/h3-4,9-11,13-14H,1-2,5-8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRKPGUQCTSBZQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(C=C2)OCC3CCN(CC3)C(=O)C4=CC(=CN=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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